2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, holds promise for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the reaction of quinoxaline-2-carboxylic acid with appropriate amines and acylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2-ylmethanol
- 3-(Indol-2-yl)quinoxalin-2(1H)-ones
Uniqueness
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide is unique due to its complex structure and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
6953-46-4 |
---|---|
Molekularformel |
C25H24N8O4 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
N-[2-oxo-2-[3-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propylamino]ethyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C25H24N8O4/c34-22(14-30-24(36)20-12-28-16-6-1-3-8-18(16)32-20)26-10-5-11-27-23(35)15-31-25(37)21-13-29-17-7-2-4-9-19(17)33-21/h1-4,6-9,12-13H,5,10-11,14-15H2,(H,26,34)(H,27,35)(H,30,36)(H,31,37) |
InChI-Schlüssel |
NPFCKCTWUHFXIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)NCCCNC(=O)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.